2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Description
2-{[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a sulfonamide-containing heterocyclic compound with a pyrimidine core. Its structure features a 4-methylbenzenesulfonyl group at position 5 of the pyrimidine ring and a thioether-linked acetamide moiety substituted with a 3-methylphenyl group. This compound’s synthesis likely involves the reaction of substituted pyrimidine intermediates with thionyl chloride to generate sulfonyl groups, followed by coupling with acetamide derivatives in the presence of pyridine .
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-6-8-16(9-7-13)29(26,27)17-11-22-20(24-19(17)21)28-12-18(25)23-15-5-3-4-14(2)10-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZRTXXMZZJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Attachment of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetamide Moiety: The final step involves the acylation of the amino group with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing pyrimidine and sulfonamide moieties exhibit significant antitumor effects. For instance, derivatives similar to the compound have been evaluated for their ability to inhibit tumor growth in various cancer models. A study highlighted the synthesis of benzamide derivatives that demonstrated moderate to high potency as RET kinase inhibitors, which are crucial in cancer therapy . The structural similarities suggest that 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE could also possess such activity.
Neurodegenerative Disease Treatment
Additionally, compounds with similar structural features have been investigated for their role in treating neurodegenerative diseases like Parkinson's and Alzheimer's. The inhibition of specific kinases associated with these diseases has been a focal point of research, leading to the development of novel therapeutic agents . The potential of this compound as a neuroprotective agent warrants further investigation.
Mechanistic Studies
The mechanisms through which such compounds exert their biological effects are often elucidated through molecular docking studies and fragment-based approaches. These studies help in understanding the interaction between the compound and its biological targets, such as enzymes involved in disease pathways. For example, fragment-based inhibitors have shown promise against bacterial deacetylases, indicating a broader applicability of similar compounds in antimicrobial therapies .
Data Table: Summary of Research Findings
Case Study 1: RET Kinase Inhibition
A recent study synthesized a series of benzamide derivatives that included thiazole rings and evaluated their activity against RET kinase. The results indicated that certain modifications led to enhanced potency, suggesting that structural alterations similar to those found in this compound could yield promising candidates for cancer treatment.
Case Study 2: Neuroprotective Agents
In another investigation, pyrimidine derivatives were tested for their neuroprotective effects using in vitro models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, supporting the hypothesis that this compound may also offer similar protective benefits.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Biological Activity
The compound 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrimidine core
- An amino group
- A sulfonyl moiety
- An acetamide side chain
Molecular Formula : C17H20N4O2S
Molecular Weight : 348.43 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound interacts with target enzymes, potentially inhibiting their activity. This could be crucial in pathways related to cancer cell proliferation and other diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that sulfonamide derivatives can possess significant antitumor properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. Morphological changes indicative of apoptosis were observed at low concentrations (nanomolar range) .
- Mechanism Insights : The presence of the sulfonyl group enhances its interaction with biological targets, leading to effective inhibition of tumor growth .
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. This compound may exhibit:
- Broad-Spectrum Activity : Potential efficacy against bacterial strains, similar to other sulfonamide derivatives .
- Synergistic Effects : When used in combination with other antibiotics, it may enhance overall antimicrobial efficacy.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, against glioblastoma multiforme and breast adenocarcinoma cell lines. Results indicated significant antiproliferative activity, with IC50 values in the nanomolar range .
- Enzyme Inhibition Studies : Inhibition assays against enzymes such as acetylcholinesterase (AChE) showed that the compound could effectively modulate enzyme activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Data Tables
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cell lines |
| Enzyme Inhibition | Effective against AChE and other target enzymes |
| Antimicrobial Properties | Potential broad-spectrum activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Thienopyrimidine derivatives () introduce sulfur atoms and fused rings, which may enhance metabolic stability .
Substituent Effects: The 4-methylbenzenesulfonyl group in the target compound increases polarity compared to the 2-chlorophenyl group in , which raises lipophilicity.
Synthetic Routes :
- Synthesis of sulfonamide derivatives (e.g., target compound and ) commonly involves thionyl chloride-mediated activation of sulfonic acids, followed by nucleophilic substitution with amines or thiols . Triazole-based analogs () may utilize cyclocondensation of thioureas or hydrazines.
Biological Activity: While explicit data for the target compound are unavailable, structurally related compounds exhibit diverse activities. For instance, triazole derivatives () are often screened for antimicrobial properties, and thienopyrimidines () are explored as kinase inhibitors due to their structural mimicry of purines.
Q & A
Basic: What are the recommended synthesis and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Cyclization of precursors like 4-amino-pyrimidine derivatives under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
Sulfanyl Group Introduction : Thiolation using sulfur-containing reagents (e.g., Lawesson’s reagent) in anhydrous solvents (e.g., THF) .
Acetamide Coupling : Reacting with 3-methylphenylamine via nucleophilic acyl substitution, often catalyzed by EDCI/HOBt .
Purification :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Basic: Which characterization techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Verify aromatic protons (δ 6.5–8.5 ppm) and sulfonyl/sulfanyl groups (δ 2.5–3.5 ppm for S-CH2) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 483.54 for C27H21N3O4S) .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Basic: How do the functional groups influence reactivity and bioactivity?
Methodological Answer:
- Sulfonyl Group : Enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites .
- Sulfanyl Linker : Facilitates redox-mediated reactions (e.g., disulfide bond formation) and improves solubility .
- Acetamide Moiety : Stabilizes hydrogen bonding with biological targets (e.g., kinases) .
Advanced: How can synthetic conditions be optimized for higher yield and purity?
Methodological Answer:
- DOE (Design of Experiments) : Screen variables (temperature, solvent, catalyst ratio) using fractional factorial design .
- Catalyst Optimization : Replace EDCI with DMTMM for milder coupling conditions, reducing side products .
- In Situ Monitoring : Use HPLC to track intermediates and adjust reaction time dynamically .
Advanced: What methodologies assess its potential biological activity?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Use ADP-Glo™ assay to measure IC50 against target kinases .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative strains .
- Target Identification : SPR (Surface Plasmon Resonance) to quantify binding affinity to proteins .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. sulfonyl protons) .
- Elemental Analysis : Confirm empirical formula discrepancies (e.g., unexpected oxygen content) .
Advanced: Can computational modeling predict its drug-likeness or target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding poses with receptors (e.g., EGFR kinase) using PyMOL .
- ADMET Prediction : Use SwissADME to assess permeability (LogP ≈ 3.5) and CYP450 interactions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties .
Advanced: How to evaluate stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stress : 40–60°C for 4 weeks; monitor decomposition via HPLC .
- Photolytic Stress : Expose to UV (254 nm) for 48 hours; track sulfonyl group stability .
- Accelerated Stability Testing : 75% RH/25°C for 6 months; quantify impurities with LC-MS .
Advanced: What reaction mechanisms explain its participation in nucleophilic substitutions?
Methodological Answer:
- SN2 Pathway : Sulfanyl group acts as a leaving group in basic conditions (e.g., K2CO3/DMF) .
- Catalytic Mechanisms : Metal catalysts (e.g., CuI) enable Ullmann-type couplings for aryl-sulfur bond formation .
- pH-Dependent Reactivity : Protonation of the pyrimidine ring modulates electrophilicity in acidic media .
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., IC50 values) using fixed/random-effects models .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) .
- Target Profiling : Use CRISPR-Cas9 knockouts to confirm specificity in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
